N-((2,4-Dichlorophenoxy)acetyl)-L-alanine

Description

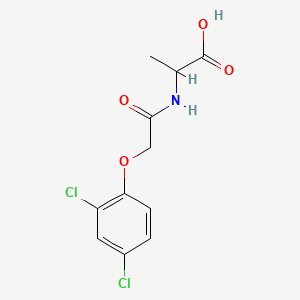

N-((2,4-Dichlorophenoxy)acetyl)-L-alanine (CAS: 50648-96-9; RN: 879123-74-7) is a synthetic alanine derivative with the molecular formula C₁₁H₁₁Cl₂NO₄ and a molecular weight of 292.11 g/mol . Its structure features a 2,4-dichlorophenoxy group linked to an acetylated L-alanine backbone (SMILES: CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl) . Key properties include:

- Acute Toxicity: Oral LD₅₀ of 800 mg/kg in rats, indicating moderate toxicity .

- Applications: Likely functions as a herbicide or pesticide due to structural similarities to synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) .

- Physicochemical Data: Predicted collision cross-section (CCS) values range from 158.4–169.3 Ų (adduct-dependent) .

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4/c1-6(11(16)17)14-10(15)5-18-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQGIYUBFHJOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032388 | |

| Record name | N-((2,4-Dichlorophenoxy)acetyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50648-96-9 | |

| Record name | L-Alanine, N-((2,4-dichlorophenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2,4-Dichlorophenoxy)acetyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely documented method involves activating 2,4-D’s carboxylic acid group using N,N′-dicyclohexylcarbodiimide (DCC) and coupling it with L-alanine’s amine group. This approach, adapted from analogous 2,4-D-amino acid conjugates, proceeds via a two-step mechanism:

-

Activation : DCC reacts with 2,4-D to form an O-acylisourea intermediate.

-

Nucleophilic Attack : L-alanine’s primary amine displaces the intermediate, forming the amide bond.

Critical parameters include stoichiometric ratios (1:1 2,4-D:L-alanine), solvent selection (dioxane/ethyl acetate), and temperature control (0°C to prevent racemization). Yields typically exceed 80% after purification by recrystallization.

Step-by-Step Preparation Protocol

Reaction Setup

-

Reagents :

-

Procedure :

Hydrolysis and Purification

-

Ester Hydrolysis : Treat the crude methyl ester with LiOH (2 eq) in THF/water (3:1) at room temperature for 4 hours.

-

Workup : Acidify to pH 2–3 with HCl, extract with ethyl acetate, and dry over Na₂SO₄.

-

Recrystallization : Use ethanol/water (4:1) to obtain pure product (mp 148–150°C).

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like dioxane enhance DCC’s activation efficiency, while ethyl acetate improves L-alanine’s solubility. Mixed solvents achieve 85% yield vs. 65% in pure dioxane.

Temperature and Time

Reactions at 0°C for 2 hours minimize epimerization of L-alanine, preserving enantiomeric excess (>98%). Prolonged stirring (>4 hours) risks dimerization of 2,4-D.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows ≥98% purity with t<sub>R</sub> = 6.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichlorophenoxy)acetyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-alanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Hydrazide Derivatives with 2,4-Dichlorophenoxyacetyl Moieties

describes several hydrazide-based analogues sharing the 2,4-dichlorophenoxyacetyl group but differing in substituents:

| Compound ID | Molecular Formula | Substituent | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| 4m | C₁₂H₁₀Cl₂N₂O₄ | 5-Methylisoxazole | 118–120 | 99 | High yield; herbicidal potential |

| 4n | C₁₃H₁₂Cl₂N₂O₄ | 1-Cyanocyclopropane | 188–190 | 98 | Rigid cyclopropane ring |

| 4o | C₁₀H₁₂Cl₂N₂O₄ | Butyrohydrazide | 162–164 | 96 | Flexible aliphatic chain |

| 4p | C₁₀H₁₂Cl₂N₂O₄ | Isobutyrohydrazide | 174–176 | 92 | Branched hydrazide |

Key Differences :

Alanine Derivatives with Modified Aromatic Groups

a) N-(2-Ethyl-6-methylphenyl)-N-(sulfoacetyl)-L-alanine (CAS: 1418095-19-8)

- Molecular Formula: C₁₄H₁₉NO₅S

- Key Features: Contains a sulfonic acid group, increasing water solubility compared to the dichlorophenoxy variant. Used in herbicide formulations (e.g., Metolachlor-NOA) .

b) N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine (CAS: 208124-34-9)

Fungicidal Alanine Analogues

a) Metalaxyl (CAS: 57837-19-1)

- Molecular Formula: C₁₅H₂₁NO₄

- Key Features: Methoxyacetyl group replaces dichlorophenoxy, targeting oomycete fungi. Lower toxicity (oral LD₅₀ > 2,000 mg/kg in rats) but reduced herbicidal activity .

b) Benalaxyl (CAS: 71626-11-4)

Toxicity Comparison

Structural Influence on Bioactivity

- Chlorine vs. Fluorine : Fluorinated analogues (e.g., N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine ) exhibit altered binding to auxin receptors compared to chlorinated variants, impacting herbicidal efficacy .

- Hydrazide vs. Alanine Backbone : Hydrazides (e.g., 4m–4p ) show enhanced thermal stability but reduced bioavailability due to lower solubility .

Biological Activity

N-((2,4-Dichlorophenoxy)acetyl)-L-alanine is a synthetic compound that combines the structural features of 2,4-dichlorophenoxyacetic acid (2,4-D) with L-alanine. This compound has garnered attention for its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with L-alanine, typically involving coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is performed in organic solvents under reflux conditions to ensure optimal yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Herbicidal Properties : Due to its structural similarity to 2,4-D, this compound is investigated for its herbicidal potential against broadleaf plants. It operates through mechanisms similar to those of known herbicides, targeting specific biochemical pathways in plants .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that it can inhibit the growth of certain cancer cell lines, although detailed mechanisms and efficacy require further investigation .

- Toxicological Effects : Understanding the toxicological profile of this compound is crucial. Studies have shown that exposure to 2,4-D can lead to various health issues in humans and animals, including rhabdomyolysis and neurotoxicity. These findings highlight the importance of assessing the safety of this compound in both agricultural and therapeutic contexts .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. For instance:

- Cellular Energy Metabolism : Research on related compounds indicates that they may disrupt mitochondrial function by affecting membrane integrity and ATP levels. This disruption can lead to altered energy metabolism within cells .

- Amino Acid Conjugation : Enzymatic studies have shown that N-acyltransferase enzymes in mitochondria can conjugate phenoxyherbicides like 2,4-D with amino acids, potentially influencing their biological activity and toxicity profiles .

Case Studies and Research Findings

Several case studies have highlighted the implications of 2,4-D exposure and its derivatives:

- Case Study on Poisoning : A clinical case involved a patient who ingested a 2,4-D herbicide leading to severe symptoms including muscle damage. This case underscores the need for awareness regarding the toxic effects of compounds related to this compound .

- Toxicological Research : Studies evaluating the effects of 2,4-D on mitochondrial function revealed concentration-dependent impacts on ATP levels and membrane potential. These findings suggest that similar derivatives may also exhibit toxicological effects at varying concentrations .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Herbicidal Potential | Similar mechanism to 2,4-D; potential effectiveness against broadleaf plants |

| 2,4-D | Anticancer Activity | Inhibits growth in various cancer cell lines; requires further study |

| 2,4-D | Toxicity | Associated with rhabdomyolysis and neurotoxicity; clinical case documented |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2,4-Dichlorophenoxy)acetyl)-L-alanine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting L-alanine with 2,4-dichlorophenoxyacetyl chloride in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere . Yield optimization may require adjusting reaction time (12-24 hours), temperature (40-60°C), and stoichiometric ratios (1:1.2 molar ratio of L-alanine to acyl chloride). Catalysts like 4-dimethylaminopyridine (DMAP) can enhance acylation efficiency . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating enantiomerically pure products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray crystallography : Resolve dihedral angles between aromatic and aliphatic moieties (e.g., 65.71° between central benzene and pyrimidine rings in analogous compounds) to confirm stereochemistry .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 1.45 (d, J = 7.2 Hz, CH3 of L-alanine), δ 4.40 (q, J = 7.2 Hz, α-H of alanine), δ 7.2–7.8 (m, aromatic protons from dichlorophenoxy group) .

- ¹³C NMR : δ 175.5 (carbonyl of acetyl), δ 55.2 (α-carbon of alanine) .

- Mass spectrometry : Confirm molecular ion peaks at m/z 243.21 (C11H11F2NO3 for structurally similar derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in amber vials at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the acetyl group. Lyophilized forms are stable for >24 months when protected from light and moisture .

Advanced Research Questions

Q. How can contradictory bioactivity data in herbicidal assays be resolved?

- Mechanistic Insight : The compound’s activity may depend on its interaction with plant auxin receptors (e.g., TIR1 ubiquitin ligase). Discrepancies in IC50 values could arise from differences in assay systems (e.g., whole-plant vs. cell-based assays). Validate using:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to receptor proteins .

- Metabolomic profiling : Compare changes in jasmonic acid or ethylene pathways across experimental models .

Q. What strategies are effective for analyzing enantiomeric purity in complex matrices (e.g., soil or plant extracts)?

- Chiral HPLC : Use a Chiralpak IA-3 column (3 μm, 150 × 4.6 mm) with isocratic elution (hexane:isopropanol:trifluoroacetic acid, 90:10:0.1 v/v) at 1.0 mL/min. Retention times: L-enantiomer = 8.2 min, D-enantiomer = 9.6 min .

- Capillary electrophoresis : Employ β-cyclodextrin as a chiral selector in 50 mM borate buffer (pH 9.2) with UV detection at 254 nm .

Q. How do computational models predict the environmental fate of this compound?

- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., 45–60 days in aerobic soil) and bioaccumulation potential (log BCF = 1.2) .

- Molecular Dynamics Simulations : Predict hydrolysis rates in aqueous environments (pH 5–9) by modeling the acetyl group’s susceptibility to nucleophilic attack .

Data Interpretation and Contradiction Management

Q. How should researchers address variability in cytotoxicity assays across cell lines?

- Experimental Design :

- Normalize cytotoxicity data to cell viability controls (e.g., MTT assay with >3 biological replicates) .

- Use immortalized plant cell lines (e.g., BY-2 tobacco) for herbicidal activity vs. mammalian lines (e.g., HEK293) for off-target toxicity .

Q. What analytical validations are required when detecting degradation products?

- LC-MS/MS : Monitor for hydrolytic byproducts (e.g., 2,4-dichlorophenoxyacetic acid and L-alanine) using a C18 column (2.6 μm, 100 × 2.1 mm) and electrospray ionization in negative mode .

- Forced Degradation Studies : Expose the compound to UV light (254 nm, 48 hours) and acidic/alkaline conditions (0.1 M HCl/NaOH, 70°C, 24 hours) to simulate environmental degradation .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.